

Physicochemical Characterization of Fenbutrazate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenbutrazate	
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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of **Fenbutrazate** Hydrochloride (CAS: 6474-85-7).[1] **Fenbutrazate** is a psychostimulant and a derivative of phenmetrazine, historically used as an appetite suppressant.[2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental for the development of stable, effective, and safe dosage forms. This document outlines the key parameters for characterization, presents structured tables for data compilation, details the experimental protocols for their determination, and illustrates relevant workflows and mechanisms of action. While specific experimental data for **fenbutrazate** hydrochloride is not widely available in public literature, this guide provides the necessary methodological framework for its comprehensive evaluation.

Chemical Identity and Structure

Fenbutrazate hydrochloride is the salt form of the free base, **fenbutrazate**. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[4]

• IUPAC Name: 2-(3-methyl-2-phenylmorpholin-4-ium-4-yl)ethyl 2-phenylbutanoate chloride[1]



Synonyms: Phenbutrazate hydrochloride[1]

• CAS Number: 6474-85-7[1]

Parent Compound (Free Base): Fenbutrazate (CAS: 4378-36-3)[2]

The structural details and molecular properties are summarized in the table below.

Identifier	Value	Source
Molecular Formula	C23H30CINO3	PubChem[1]
Molecular Weight	403.9 g/mol	PubChem[1]
Parent Base Formula	C23H29NO3	PubChem[5]
Parent Base M.W.	367.5 g/mol	PubChem[5]

Physicochemical Properties

The physicochemical properties of an API salt directly influence its biopharmaceutical performance, including dissolution rate and bioavailability. The following table summarizes the critical parameters for **fenbutrazate** hydrochloride.

Property	Value	Notes
Appearance	Crystalline solid (Expected)	Amine salts are typically crystalline materials.[4]
Melting Point (°C)	Not available in public literature¹	The melting point is a critical indicator of purity and identity.
Aqueous Solubility	Not available in public literature ²	Expected to be higher than the free base.
рКа	Not available in public literature ³	Essential for predicting ionization behavior at physiological pH.
LogP (Parent Base)	4.83 (Calculated)	Indicates high lipophilicity of the free base.[6]



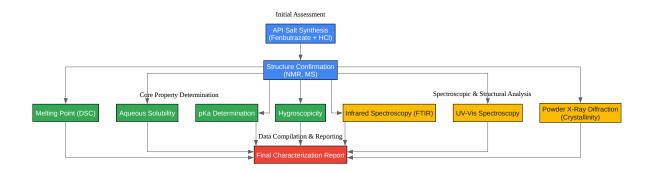
¹ To be determined experimentally via Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. ² To be determined experimentally via equilibrium solubility or kinetic solubility assays. ³ To be determined experimentally via potentiometric titration or UV-spectrophotometry.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new drug salt involves a series of sequential and parallel evaluations to build a complete profile of the material.



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Caption: Workflow for the physicochemical characterization of a pharmaceutical salt.

Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal behavior of the salt.

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium standards.
- Sample Preparation: Accurately weigh 2-5 mg of **fenbutrazate** hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.
- Analysis: Place the sample pan and an empty reference pan into the DSC cell.
- Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature sufficiently above the expected melting point.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Aqueous Solubility

The equilibrium solubility method determines the saturation concentration of the compound in water.

- Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 1 mL).
- Sample Addition: Add an excess amount of fenbutrazate hydrochloride to each vial to ensure a saturated solution is formed.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, centrifuge the samples to pellet the excess solid.
- Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method, such as UV-



Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

This method is highly accurate for determining the ionization constant of a weak base.[7][8][9] [10]

- Solution Preparation: Prepare a 1 mM solution of fenbutrazate hydrochloride in water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[7] Prepare standardized 0.1 M NaOH and 0.1 M HCl titrants.[8]
- Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]
- Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂.[8]
- Titration: Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant. Record the pH value after each addition, ensuring the reading is stable.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, typically calculated using the first or second derivative of the titration data.[9]

Spectroscopic Characterization

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Method: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]
 - Procedure: Place a small amount of the powdered fenbutrazate hydrochloride sample directly onto the ATR crystal. Apply consistent pressure.
 - Data Collection: Collect the spectrum over a range of 4000-650 cm⁻¹.
 - Analysis: The resulting spectrum provides a unique "fingerprint" and confirms the presence of key functional groups (e.g., C=O of the ester, C-O-C of the morpholine, aromatic C-H).[3]

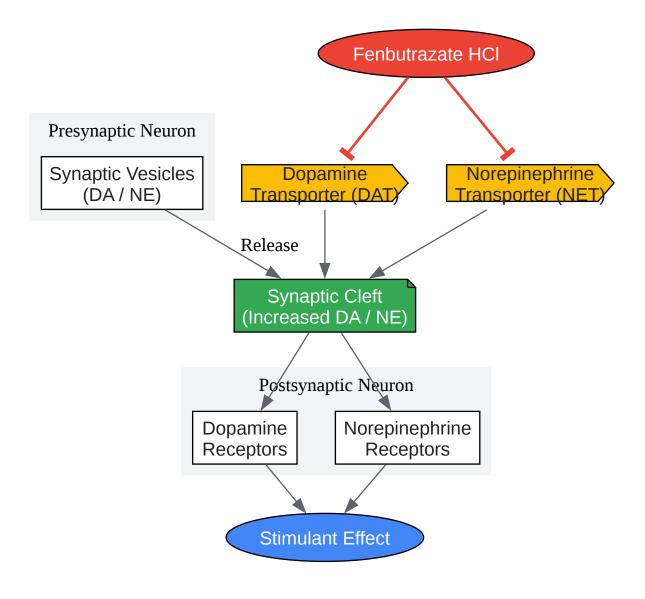


- UV-Vis Spectroscopy:
 - Method: Use a calibrated double-beam UV-Vis spectrophotometer.[11]
 - Procedure: Prepare a dilute solution of **fenbutrazate** hydrochloride in a suitable solvent (e.g., methanol or water). The concentration should yield an absorbance in the range of 0.2-1.0 AU.
 - Data Collection: Scan the solution from 200 to 400 nm against a solvent blank.
 - Analysis: The spectrum is expected to show characteristic absorbance maxima (λmax)
 due to the phenyl chromophores in the structure. This data is essential for developing
 quantitative analytical methods.

Proposed Mechanism of Action

Fenbutrazate is a psychostimulant and a derivative of phenmetrazine.[2] Stimulants of this class typically exert their effects by increasing the levels of catecholamine neurotransmitters, such as dopamine (DA) and norepinephrine (NE), in the synaptic cleft.[12] This is often achieved by inhibiting their reuptake transporters.





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Caption: Proposed mechanism of action for **Fenbutrazate** at the synapse.

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- To cite this document: BenchChem. [Physicochemical Characterization of Fenbutrazate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130803#physicochemical-characterization-offenbutrazate-hydrochloride-salt]

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